molecular formula C10H13NO2 B14269778 Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- CAS No. 155073-71-5

Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-

Cat. No.: B14269778
CAS No.: 155073-71-5
M. Wt: 179.22 g/mol
InChI Key: KJCJYQYRPOJUKJ-SNVBAGLBSA-N
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Description

Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-hydroxy-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of 2-phenylethanol with acetic anhydride to form the corresponding ester, followed by aminolysis with ammonia or an amine to yield the desired acetamide derivative. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetone.

    Reduction: Formation of N-[(2S)-2-hydroxy-2-phenylethyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and amide functionality allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: An amide derivative with a phenyl group directly attached to the nitrogen.

    N-phenylacetamide: Similar structure but lacks the hydroxyl group.

    2-phenylacetamide: Similar structure but with the phenyl group attached to the carbonyl carbon.

Uniqueness

Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]- is unique due to the presence of both a hydroxyl group and a phenylethyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

CAS No.

155073-71-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(2S)-2-hydroxy-2-phenylethyl]acetamide

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12)/t10-/m1/s1

InChI Key

KJCJYQYRPOJUKJ-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)NC[C@H](C1=CC=CC=C1)O

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)O

Origin of Product

United States

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